molecular formula C18H19N3O2 B2950471 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1H-inden-5-yl)pyrrolidin-2-one CAS No. 1171871-20-7

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1H-inden-5-yl)pyrrolidin-2-one

Cat. No.: B2950471
CAS No.: 1171871-20-7
M. Wt: 309.369
InChI Key: UVQFWWBOYHIXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1H-inden-5-yl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a 1,2,4-oxadiazole ring, and a pyrrolidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common method is the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the incorporation of various substituents on the aromatic ring, leading to structurally diverse derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various assays, potentially leading to the development of new therapeutic agents.

  • Medicine: The compound may have potential as a lead compound in drug discovery, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one

  • 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

  • 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Uniqueness: 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1H-inden-5-yl)pyrrolidin-2-one stands out due to its unique combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1H-inden-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-16-9-14(18-19-17(20-23-18)12-4-5-12)10-21(16)15-7-6-11-2-1-3-13(11)8-15/h6-8,12,14H,1-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQFWWBOYHIXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3CC(CC3=O)C4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.